molecular formula C12H10O6 B1236178 Metesculetol CAS No. 52814-39-8

Metesculetol

Cat. No.: B1236178
CAS No.: 52814-39-8
M. Wt: 250.20 g/mol
InChI Key: VVDLFTOOMLZFRO-UHFFFAOYSA-N
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Description

Metesculetol, also known as (6-Hydroxy-4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid, is a vitamin P derivative. It is known for its ability to increase capillary resistance and reduce membrane permeability. This compound is commonly used for treating damaged gums, stopping gum bleeding, relieving inflammation, and nourishing gum tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

Metesculetol can be synthesized through various chemical reactions. One common method involves the reaction of 6-hydroxy-4-methylcoumarin with chloroacetic acid in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the same basic reaction as in laboratory synthesis but is optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Metesculetol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Metesculetol has a wide range of scientific research applications:

Mechanism of Action

Metesculetol exerts its effects by increasing capillary resistance and reducing membrane permeability. It interacts with cellular membranes, stabilizing them and preventing leakage of fluids. This action helps in reducing inflammation and promoting healing of damaged tissues. The molecular targets include endothelial cells and various signaling pathways involved in inflammation and tissue repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Metesculetol

This compound is unique due to its specific action on capillary resistance and membrane permeability. Its ability to nourish gum tissues and stop bleeding makes it particularly valuable in dental care. Additionally, its chemical structure allows for various modifications, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

52814-39-8

Molecular Formula

C12H10O6

Molecular Weight

250.20 g/mol

IUPAC Name

2-(7-hydroxy-4-methyl-2-oxochromen-6-yl)oxyacetic acid

InChI

InChI=1S/C12H10O6/c1-6-2-12(16)18-9-4-8(13)10(3-7(6)9)17-5-11(14)15/h2-4,13H,5H2,1H3,(H,14,15)

InChI Key

VVDLFTOOMLZFRO-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)OCC(=O)O)O

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)OCC(=O)O)O

52814-39-8

Related CAS

53285-61-3 (mono-hydrochloride salt)
15518-82-8 (metescufylline salt/solvate)

Synonyms

4-methyl-esculetol
mono-Na salt of permethol
permethol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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